Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with three methyl groups at positions 1, 3, and 8, three oxo groups at positions 2, 4, and 7, and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
CAS No. |
37587-42-1 |
|---|---|
Molecular Formula |
C12H13N3O5 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
methyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O5/c1-13-7(16)5-6(11(18)20-4)8-9(13)14(2)12(19)15(3)10(8)17/h5H,1-4H3 |
InChI Key |
ZOQBJNSEPBHZEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by methylation and esterification reactions to introduce the methyl and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The methyl/ethyl ester analogs (e.g., vs. ) demonstrate how minor alkyl chain modifications tune solubility and bioavailability.
- Functional Group Impact : Hydrazide derivatives () show promise in forming bioactive Schiff bases, while carboxylic acid derivatives () may serve as intermediates for salt formation.
- Safety and Handling : Ethyl ester analogs require stringent safety protocols (e.g., avoiding heat sources) compared to methyl esters .
Biological Activity
Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS No. 37587-42-1) is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula: C12H13N3O5
- Molecular Weight: 279.25 g/mol
- Functional Groups: The compound features carboxylate and trioxo moieties that contribute to its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the pyrido-pyrimidine core through cyclization reactions.
- Functionalization at various positions to introduce methyl and carboxylate groups.
- Purification processes to achieve high yields and purity of the final product .
This compound exhibits a range of biological activities attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Binding: Studies indicate its capability to bind with receptors associated with tumor growth and metastasis .
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Pharmacological Applications
The unique structure of this compound suggests various pharmacological applications:
- Anticancer Agents: Due to its enzyme inhibition properties.
- Anti-inflammatory Drugs: Potential modulation of inflammatory pathways.
Q & A
Q. What are the common synthetic routes for preparing methyl 1,3,8-trimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate?
Methodological Answer: The synthesis of this compound can be approached via condensation reactions involving acetoacetate esters and formaldehyde with amino acid derivatives, as demonstrated in hexahydropyrimidine syntheses . Alternatively, refluxing precursor hydrazides with substituted aldehydes in ethanol (monitored by TLC) followed by recrystallization is effective for analogous pyrido[2,3-d]pyrimidine derivatives . Solvent-free microwave-assisted methods may also enhance reaction efficiency for structurally related compounds .
Q. How is thin-layer chromatography (TLC) utilized in monitoring the synthesis of this compound?
Methodological Answer: TLC is critical for tracking reaction progress. For example, in the synthesis of N’-arylidene derivatives, TLC (using chloroform/methanol mixtures) confirms reaction completion by visualizing the disappearance of starting materials . Optimal solvent systems (e.g., ethyl acetate/hexane) should be empirically determined based on the polarity of intermediates and products .
Q. What spectroscopic methods are employed for structural characterization of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns, as seen in related tetrahydropyrimidine carboxylates . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (2,4,7-trioxo groups). Melting point analysis further corroborates purity .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted derivatives of this compound?
Methodological Answer: Regioselectivity in pyrido[2,3-d]pyrimidine derivatives is influenced by reaction conditions. For instance, using sterically hindered aldehydes or catalysts (e.g., Lewis acids) can direct substitutions to specific positions . Microwave-assisted synthesis enhances regiocontrol by reducing side reactions, as demonstrated in 4-oxo and 4-chloro derivatives . Computational modeling (e.g., DFT) may predict reactive sites for targeted modifications.
Q. What strategies are effective in improving the stability of this compound under varying storage conditions?
Methodological Answer: Stability is enhanced by storing the compound in airtight containers under inert atmospheres (argon/nitrogen) at −20°C, as recommended for oxidation-sensitive heterocycles . Lyophilization minimizes hydrolysis of ester groups, while avoiding prolonged exposure to light prevents photodegradation. Accelerated stability studies (e.g., 40°C/75% RH) can identify degradation pathways .
Q. How does the substitution pattern on the pyrido[2,3-d]pyrimidine core influence biological activity?
Methodological Answer: Substituents like methyl groups at positions 1,3,8 modulate lipophilicity and binding affinity. For example, electron-withdrawing groups (e.g., trioxo moieties) enhance hydrogen bonding with enzyme active sites, as observed in antibacterial dihydropyrimidines . Structure-activity relationship (SAR) studies using fluorophenyl or chlorophenyl substituents reveal steric and electronic effects on bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for analogous compounds?
Methodological Answer: Variations in melting points (e.g., 182–235°C for fluorophenyl derivatives ) often arise from polymorphic forms or impurities. Reproducing synthesis under standardized conditions (solvent, cooling rate) and cross-validating with HPLC purity assays (>98%) is recommended. Conflicting NMR signals may result from solvent effects (DMSO vs. CDCl₃), necessitating deuterated solvent consistency .
Methodological Recommendations
- Synthetic Optimization: Screen catalysts (e.g., p-toluenesulfonic acid) to improve yields in condensation reactions .
- Biological Assays: Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria to evaluate antimicrobial potential .
- Computational Tools: Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
